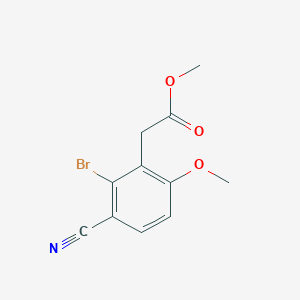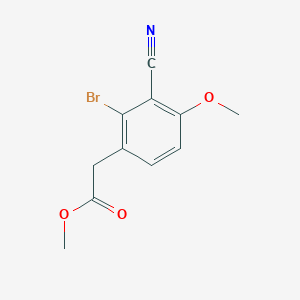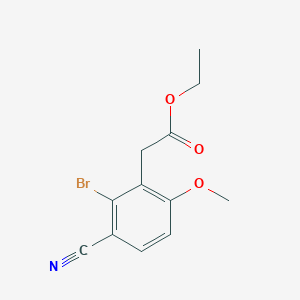
(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride
Descripción general
Descripción
“(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2206609-06-3 . It has a molecular weight of 272.15 . The IUPAC name for this compound is "(3-chloro-5-fluorophenyl) (phenyl)methanamine hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H11ClFN.ClH/c14-11-6-10 (7-12 (15)8-11)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
“this compound” is a powder . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
1. Neurokinin-1 Receptor Antagonist
A study by Harrison et al. (2001) describes the development of a neurokinin-1 (NK1) receptor antagonist, which includes a compound structurally related to (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride. This antagonist shows potential in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its significance in targeting NK1 receptors for therapeutic purposes (Harrison et al., 2001).
2. Chiral Discrimination in Chromatography
The work of Bereznitski et al. (2002) explores the separation of enantiomers of a compound related to this compound using a specific stationary phase in chromatography. This study provides insights into the molecular interactions involved in chiral discrimination, crucial for pharmaceutical and chemical research (Bereznitski et al., 2002).
3. Serotonin 5-HT1A Receptor Agonists
Research by Sniecikowska et al. (2019) on novel derivatives of (3-Chloro-5-fluorophenyl)(phenyl)methanamine showcases their potential as serotonin 5-HT1A receptor-biased agonists. These compounds have high 5-HT1A receptor affinity and selectivity, making them promising candidates for antidepressant drugs (Sniecikowska et al., 2019).
4. Micellar and Microemulsion Liquid Chromatography
El-Sherbiny et al. (2005) utilized micellar and microemulsion liquid chromatography for the separation of flunarizine hydrochloride and its degradation products, which include compounds structurally similar to this compound. This study is significant for understanding the analytical techniques for separating and analyzing complex pharmaceutical mixtures (El-Sherbiny et al., 2005).
5. Acetylcholinesterase and Monoamine Oxidase Inhibition
Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including those related to this compound, and evaluated them as inhibitors of acetylcholinesterase and monoamine oxidase. Their findings contribute to the development of potential treatments for neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMKKJVIMHIEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)

![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)








